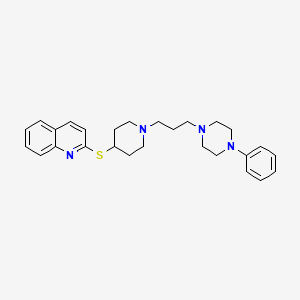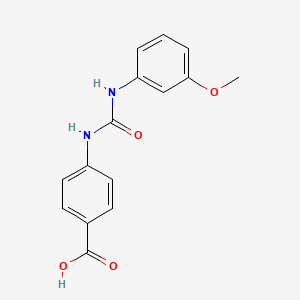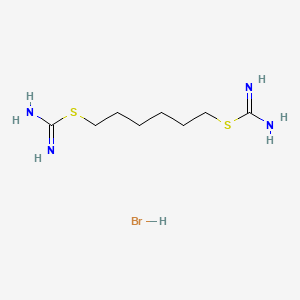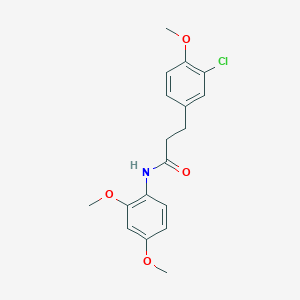![molecular formula C10H12O2S B11947537 {[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)
{[(1E)-1-Propenylsulfonyl]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(1E)-1-Propenylsulfonyl]methyl}benzene is an organic compound that features a benzene ring substituted with a propenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(1E)-1-Propenylsulfonyl]methyl}benzene typically involves the reaction of benzene with propenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common to obtain the desired compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
{[(1E)-1-Propenylsulfonyl]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Brominated or nitrated derivatives of this compound
Applications De Recherche Scientifique
Chemistry
In chemistry, {[(1E)-1-Propenylsulfonyl]methyl}benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may serve as a model compound to investigate the interactions between sulfonyl groups and biological molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of {[(1E)-1-Propenylsulfonyl]methyl}benzene involves its interaction with molecular targets through its sulfonyl group. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene: The parent compound, benzene, lacks the sulfonyl group and has different reactivity and applications.
Toluene: Toluene has a methyl group instead of a propenylsulfonyl group, leading to different chemical properties.
Cumene: Cumene contains an isopropyl group, which also results in distinct reactivity compared to {[(1E)-1-Propenylsulfonyl]methyl}benzene.
Uniqueness
The presence of the propenylsulfonyl group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential applications in various fields. This distinguishes it from other benzene derivatives and makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H12O2S |
|---|---|
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
[(E)-prop-1-enyl]sulfonylmethylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-2-8-13(11,12)9-10-6-4-3-5-7-10/h2-8H,9H2,1H3/b8-2+ |
Clé InChI |
MVBQPIQLZUPXLX-KRXBUXKQSA-N |
SMILES isomérique |
C/C=C/S(=O)(=O)CC1=CC=CC=C1 |
SMILES canonique |
CC=CS(=O)(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



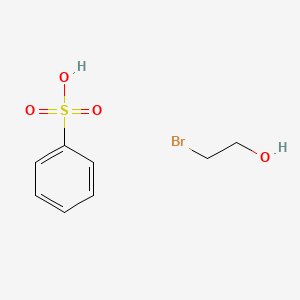
![ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947474.png)
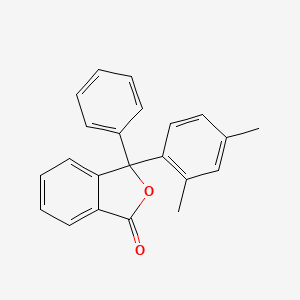


![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)



